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molecular formula C9H11BrO B8753866 [4-(2-Bromoethyl)phenyl]methanol CAS No. 104060-24-4

[4-(2-Bromoethyl)phenyl]methanol

Cat. No. B8753866
M. Wt: 215.09 g/mol
InChI Key: JNDZKPICJFWIGC-UHFFFAOYSA-N
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Patent
US08686147B2

Procedure details

To a suspension of LiAlH4 (4.5 mmol; 0.172 g) in anhydrous THF (5.0 ml) cooled to 0° C. was added dropwise a solution of methyl 4-(2-bromoethyl)benzenecarboxylate (1.0 g; 4.1 mmol) in anhydrous THF (10.0 ml). The reaction mixture was stirred for 5 minutes at room temperature and, after adding ice, was filtered through a Büchner filter. The solvent was removed under reduced pressure and the residue was extracted with ethyl acetate (3×100 ml). The combined organic phases were washed with saturated NaCl solution, dried over sodium sulfate and evaporated under reduced pressure. 800 mg (82.6%) of pure product were thus obtained as an oil.
Quantity
0.172 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
82.6%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Br:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](OC)=[O:17])=[CH:12][CH:11]=1>C1COCC1>[Br:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][OH:17])=[CH:12][CH:11]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.172 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after adding ice
FILTRATION
Type
FILTRATION
Details
was filtered through a Büchner
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrCCC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 82.6%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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